molecular formula C19H17ClN2O3S B298374 (2E,5E)-5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one

(2E,5E)-5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one

Cat. No. B298374
M. Wt: 388.9 g/mol
InChI Key: HNWKFGBQGSIYTL-CLEIAUBXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E,5E)-5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. In

Mechanism of Action

The mechanism of action of (2E,5E)-5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one involves the inhibition of various signaling pathways that are involved in cancer progression. The compound has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer progression. It also inhibits the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
(2E,5E)-5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are implicated in various diseases, including cancer. The compound has also been shown to induce apoptosis in cancer cells, which is a key mechanism for the elimination of cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using (2E,5E)-5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one in lab experiments include its high purity, stability, and low toxicity. However, the limitations include its limited solubility in water and its potential for off-target effects.

Future Directions

There are several future directions for the study of (2E,5E)-5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the investigation of the compound's efficacy against other cancer cell lines and in vivo models. Additionally, the potential for combination therapy with other anticancer agents should be explored. Finally, the development of novel drug delivery systems for the compound could improve its bioavailability and efficacy.

Synthesis Methods

The synthesis of (2E,5E)-5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one involves the reaction of 3-chloro-5-ethoxy-4-hydroxybenzaldehyde with 2-aminobenzophenone in the presence of thiosemicarbazide. The resulting product is then cyclized to form the desired compound. This synthesis method has been optimized to yield high purity and yield of the compound.

Scientific Research Applications

(2E,5E)-5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. The compound has been tested in vitro and in vivo for its efficacy against various cancer cell lines and has shown promising results.

properties

Product Name

(2E,5E)-5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one

Molecular Formula

C19H17ClN2O3S

Molecular Weight

388.9 g/mol

IUPAC Name

(5E)-5-[(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-3-methyl-2-phenylimino-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H17ClN2O3S/c1-3-25-15-10-12(9-14(20)17(15)23)11-16-18(24)22(2)19(26-16)21-13-7-5-4-6-8-13/h4-11,23H,3H2,1-2H3/b16-11+,21-19?

InChI Key

HNWKFGBQGSIYTL-CLEIAUBXSA-N

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C/2\C(=O)N(C(=NC3=CC=CC=C3)S2)C)Cl)O

SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)N(C(=NC3=CC=CC=C3)S2)C)Cl)O

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)N(C(=NC3=CC=CC=C3)S2)C)Cl)O

Origin of Product

United States

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